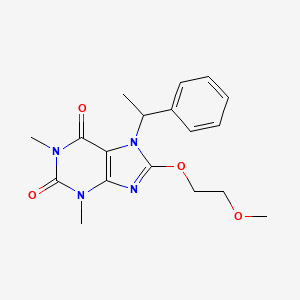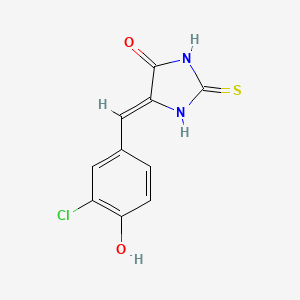
2-(4-Chlorophenyl)-5-ethyl-5-hexyl-1,2,4-triazolidine-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Clorofenil)-5-etil-5-hexil-1,2,4-triazolidina-3-tiona es un compuesto heterocíclico que pertenece a la clase de los derivados de triazolidina. Este compuesto se caracteriza por la presencia de un anillo de triazolidina, que es un anillo de cinco miembros que contiene tres átomos de nitrógeno y un átomo de azufre. El compuesto también presenta un grupo clorofenilo, un grupo etil y un grupo hexil unidos al anillo de triazolidina. Esta estructura única confiere propiedades químicas y biológicas específicas al compuesto, lo que lo convierte en un tema de interés en diversos campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-Clorofenil)-5-etil-5-hexil-1,2,4-triazolidina-3-tiona típicamente implica la reacción de precursores adecuados en condiciones controladas. Un método común implica la reacción de 4-clorobenzaldehído con etilamina y hexilamina en presencia de un catalizador adecuado para formar la base de Schiff intermedia. Este intermedio se cicla entonces con tiourea para formar el anillo de triazolidina-3-tiona deseado.
Métodos de producción industrial
En un entorno industrial, la producción de 2-(4-Clorofenil)-5-etil-5-hexil-1,2,4-triazolidina-3-tiona puede implicar procesos a gran escala por lotes o de flujo continuo. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se optimizan para maximizar el rendimiento y la pureza. Los catalizadores y reactivos se seleccionan cuidadosamente para garantizar una conversión eficiente y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-Clorofenil)-5-etil-5-hexil-1,2,4-triazolidina-3-tiona experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en condiciones básicas.
Principales productos formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de amina.
Sustitución: Derivados de triazolidina sustituidos.
Aplicaciones Científicas De Investigación
2-(4-Clorofenil)-5-etil-5-hexil-1,2,4-triazolidina-3-tiona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Se investiga por su posible uso como agente anticancerígeno debido a su capacidad de interactuar con objetivos moleculares específicos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 2-(4-Clorofenil)-5-etil-5-hexil-1,2,4-triazolidina-3-tiona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o alterando su función. Por ejemplo, puede inhibir la actividad de ciertas enzimas implicadas en la proliferación celular, lo que lleva a su posible uso como agente anticancerígeno. Las vías y objetivos moleculares exactos aún se están investigando, pero la estructura del compuesto le permite formar interacciones estables con diversas moléculas biológicas.
Comparación Con Compuestos Similares
Compuestos similares
2-(4-Clorofenil)-5-etil-5-metil-1,2,4-triazolidina-3-tiona: Estructura similar pero con un grupo metilo en lugar de un grupo hexil.
2-(4-Clorofenil)-5-etil-5-propil-1,2,4-triazolidina-3-tiona: Estructura similar pero con un grupo propil en lugar de un grupo hexil.
2-(4-Clorofenil)-5-etil-5-butil-1,2,4-triazolidina-3-tiona: Estructura similar pero con un grupo butil en lugar de un grupo hexil.
Singularidad
La singularidad de 2-(4-Clorofenil)-5-etil-5-hexil-1,2,4-triazolidina-3-tiona radica en su combinación específica de sustituyentes, lo que confiere propiedades químicas y biológicas distintas. La presencia del grupo hexil, en particular, puede influir en la lipofilia del compuesto y en su capacidad para interactuar con las membranas lipídicas, lo que potencialmente mejora su actividad biológica en comparación con compuestos similares con cadenas alquílicas más cortas.
Propiedades
Fórmula molecular |
C16H24ClN3S |
|---|---|
Peso molecular |
325.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5-ethyl-5-hexyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C16H24ClN3S/c1-3-5-6-7-12-16(4-2)18-15(21)20(19-16)14-10-8-13(17)9-11-14/h8-11,19H,3-7,12H2,1-2H3,(H,18,21) |
Clave InChI |
ICNVXUYBYAAWAP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methylphenyl)-2-[(3,4-dichlorophenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11610714.png)
![6-(4-Ethoxy-3-methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11610725.png)
![3-(4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B11610727.png)
![5-(5-bromo-3-ethoxy-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11610733.png)

![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B11610750.png)
![6-imino-2-oxo-N-prop-2-enyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610758.png)

![2-[(4Z)-4-[(5-chloro-2-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11610767.png)
![3-(4-chlorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B11610769.png)
![(5E)-1-(4-methoxyphenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11610773.png)
![10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11610776.png)


